molecular formula C20H20O5 B1141995 (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one CAS No. 57430-03-2

(2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one

Cat. No. B1141995
CAS RN: 57430-03-2
M. Wt: 340.375
InChI Key: HCKMSYACKQLOPY-OUWQEXSBSA-N
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Description

The compound you mentioned seems to be a complex organic molecule. It contains a benzodioxol group, which is a common motif in many organic compounds . The structure also suggests the presence of a benzofuran moiety, which is a heterocyclic compound .

Scientific Research Applications

Chemical Structure and Conformation

  • Research into the structure of closely related compounds reveals insights into their molecular conformations. For example, in a study on a neolignan from Magnolia soulangiana, a similar compound displayed a half-chair conformation of the furan ring, with semi-quinone rings exhibiting slight non-planarity (Song, Fronczek, & Fischer, 2001).

Synthesis and Derivatives

  • A variety of studies have focused on the synthesis and characterization of derivatives of this compound. For instance, research on the roots of Leontopodium alpinum and L. leontopodioides led to the isolation of new compounds including a benzofuran derivative, highlighting the chemical diversity and potential applications of these compounds in various fields (Dobner et al., 2003).

Potential Biological Activities

  • The compound and its derivatives have been studied for potential biological activities. For example, four new benzofurans isolated from the seeds of Styrax perkinsiae showed cytotoxic activity against breast cancer cell lines (Li et al., 2005).
  • Similarly, the synthesis of 2-aryl benzofuran derivatives from seeds of Styrax macranthus also led to compounds with potential biological significance (Luo, He, & Li, 2007).

Pharmacological Implications

  • Some studies have explored the pharmacological implications of similar compounds. For instance, the degradation and epimerization of a compound in aqueous solutions were studied for its relevance in drug development (Bray et al., 2001).
  • Additionally, compounds like cytotoxic benzil and coumestan derivatives from Tephrosia calophylla have been evaluated for their cytotoxicity, providing insights into their potential medicinal applications (Ganapaty et al., 2009).

Crystallography and Molecular Analysis

  • The crystal structure of related compounds has been analyzed for deeper understanding of molecular interactions and properties. For instance, a study on Futoenone, a neolignan from Magnolia soulangiana, revealed details about its molecular geometry and conformations (Song, Billodeaux, Fronczek, & Fischer, 2001).

Potential in Neurological Applications

  • Research has also explored the potential use of these compounds in neurological applications. Syntheses of tetrahydrofurobenzofurans and related compounds have shown inhibitory activities against human acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases (Luo et al., 2005).

properties

IUPAC Name

(2S,3S,5S)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKMSYACKQLOPY-OUWQEXSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OC2=CC(=O)[C@@](C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one
Reactant of Route 2
(2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one
Reactant of Route 3
(2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one
Reactant of Route 4
(2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one
Reactant of Route 5
(2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one
Reactant of Route 6
(2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one

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